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Introduction
AC187 is a potent and selective antagonist of the amylin receptor, making it a valuable tool for

investigating the physiological roles of endogenous amylin in metabolic regulation.[1][2] Amylin,

a pancreatic β-cell hormone co-secreted with insulin, is involved in glucose homeostasis,

gastric emptying, and satiety.[3][4] By blocking the action of amylin, AC187 allows researchers

to elucidate the contribution of this hormone to various metabolic processes and its potential as

a therapeutic target in diseases such as diabetes and obesity. These application notes provide

detailed protocols and data for utilizing AC187 in preclinical metabolic disease models.

Mechanism of Action
AC187 is a synthetic peptide analogue of salmon calcitonin (sCT) (8-32) with specific amino

acid substitutions that confer high affinity and selectivity for the amylin receptor.[1] The amylin

receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-

modifying protein (RAMP).[4][5][6] AC187 acts as a competitive antagonist, blocking the

binding of endogenous amylin to its receptor and thereby inhibiting its downstream signaling

pathways.[1][2] This antagonism leads to increased glucagon secretion, accelerated gastric

emptying, and an increase in food intake, providing insights into the tonic inhibitory effects of

amylin on these processes.[3][7]
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Data Presentation
AC187 Binding Affinity and Selectivity

Parameter Value Species/System Reference

IC₅₀ 0.48 nM Amylin Receptor [8]

Ki 0.275 nM Amylin Receptor [8]

Ki 79 pM

Rat Nucleus

Accumbens

Membranes

[2]

Selectivity
>400-fold vs. CGRP

Receptor

Rat Nucleus

Accumbens

Membranes

[2]

Selectivity
38-fold vs. Calcitonin

Receptor
Not Specified

pKB (AMY1A) 8.02
Human Amylin

Receptor Subtype
[1]

pKB (AMY3A) 7.68
Human Amylin

Receptor Subtype
[1]

In Vivo Effects of AC187 in Rodent Models
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Parameter Animal Model
AC187
Dose/Administ
ration

Observed
Effect

Reference

Food Intake Zucker fa/fa Rats

10 µg/kg/h

(chronic IP

infusion)

Significantly

increased dark

phase and total

food intake

[7]

Food Intake
Non-food-

deprived Rats

2,000

pmol·kg⁻¹·min⁻¹

(IV infusion)

Increased

cumulative food

intake by up to

171%

[9]

Food Intake Rats

30 µg (infusion

into area

postrema)

Increased

feeding
[10]

Body Weight Zucker fa/fa Rats

10 µg/kg/h

(chronic IP

infusion for 8

days)

No clear effect

on body weight

gain

[7]

Glucagon

Secretion

Sprague-Dawley

Rats

30 mg/mL

(during

euglycemic,

hyperinsulinemic

clamps)

Increased

glucagon

concentration

[3][8]

Gastric Emptying
Sprague-Dawley

Rats
30 mg/mL

Accelerated

gastric emptying

of liquids

[3][8]

Plasma Glucose
Sprague-Dawley

Rats
30 mg/mL

Exaggerated

post-challenge

glycemia

[3][8]

Mandatory Visualizations
Signaling Pathways
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Amylin Receptor Signaling Pathway
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Caption: Amylin receptor signaling cascade and the antagonistic action of AC187.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b549430?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflows
Experimental Workflow: Investigating the Effect of AC187 on Glucose Homeostasis
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Caption: Workflow for assessing insulin sensitivity using a euglycemic clamp with AC187.

Experimental Protocols
Protocol 1: Preparation of AC187 for In Vivo
Administration
Materials:

AC187 peptide

Sterile Water for Injection or Saline (0.9% NaCl)

Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

Vortex mixer

Sterile filters (0.22 µm)

Procedure:

Reconstitution:

Allow the lyophilized AC187 peptide to equilibrate to room temperature before opening the

vial.

Reconstitute the peptide in a small amount of sterile water or saline. If the peptide has low

solubility in aqueous solutions, a small volume of DMSO can be used to initially dissolve

the peptide, followed by dilution with the aqueous vehicle.

For example, dissolve 1 mg of AC187 in 100 µL of DMSO, then slowly add 900 µL of

sterile saline while vortexing to achieve a final concentration of 1 mg/mL.

Sterilization:

Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.

Storage:
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Aliquoted stock solutions can be stored at -20°C or -80°C for long-term stability. Avoid

repeated freeze-thaw cycles.

For immediate use, the solution can be stored at 4°C for a short period.

Note: The final concentration of DMSO in the administered solution should be minimized to

avoid potential toxicity. It is crucial to perform vehicle-only control experiments.

Protocol 2: Evaluation of AC187 on Food Intake in
Rodents
Materials:

Rodent model (e.g., mice or rats)

Metabolic cages for individual housing and food intake monitoring

AC187 solution and vehicle control

Infusion pumps and catheters (for continuous infusion) or syringes (for bolus injection)

Standard rodent chow

Procedure:

Animal Acclimatization:

Individually house animals in metabolic cages and allow them to acclimatize for at least 3-

5 days.

Monitor baseline food and water intake daily.

AC187 Administration:

Continuous Infusion: For chronic studies, implant osmotic mini-pumps subcutaneously or

connect animals to an infusion pump via a catheter for continuous delivery of AC187 or

vehicle.
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Bolus Injection: For acute studies, administer AC187 or vehicle via intraperitoneal (IP),

subcutaneous (SC), or intravenous (IV) injection.

Food Intake Measurement:

Immediately after administration, provide a pre-weighed amount of food.

Measure the remaining food at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) to

determine cumulative food intake.

Account for any spilled food (spillage should be collected and weighed).

Data Analysis:

Calculate the food intake (in grams) for each time point.

Compare the food intake between the AC187-treated group and the vehicle-treated control

group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Assessment of Gastric Emptying using the
Phenol Red Method
Materials:

Rodent model (e.g., rats)

AC187 solution and vehicle control

Phenol red solution (non-absorbable marker) in a liquid meal (e.g., 1.5% methylcellulose in

water)

Stomach tubes for gavage

Spectrophotometer

Procedure:

Animal Preparation:
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Fast animals overnight (approximately 16 hours) with free access to water.

AC187 Administration:

Administer AC187 or vehicle at the desired dose and route (e.g., IP injection) 30 minutes

prior to the liquid meal.

Liquid Meal Administration:

Administer a fixed volume (e.g., 1.5 mL) of the phenol red-containing liquid meal via oral

gavage.

Stomach Collection:

At a predetermined time point after the meal (e.g., 20 minutes), euthanize the animals.

Clamp the pylorus and esophagus and carefully excise the stomach.

Phenol Red Quantification:

Homogenize the stomach contents in a known volume of alkaline solution to elute the

phenol red.

Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm

using a spectrophotometer.

A standard curve of known phenol red concentrations should be used to determine the

amount of phenol red remaining in the stomach.

Data Analysis:

Calculate the percentage of gastric emptying as: (1 - (Amount of phenol red in stomach /

Amount of phenol red administered)) * 100.

Compare the gastric emptying rates between the AC187-treated and vehicle-treated

groups.
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Protocol 4: Hyperinsulinemic-Euglycemic Clamp in
Rodents
Materials:

Catheterized rodent model

AC187 solution and vehicle control

Insulin solution

Dextrose (glucose) solution (e.g., 20%)

Infusion pumps

Blood glucose meter

Procedure:

Animal Preparation:

Use animals with indwelling catheters in the jugular vein (for infusions) and carotid artery

(for blood sampling).

Fast animals overnight.

AC187 and Insulin Infusion:

Begin a continuous infusion of AC187 or vehicle.

After a stabilization period, start a continuous infusion of insulin at a constant rate (e.g.,

2.5 mU/kg/min).

Euglycemia Maintenance:

Monitor blood glucose every 5-10 minutes from the arterial line.
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Infuse a variable rate of dextrose solution to maintain blood glucose at a constant basal

level (euglycemia).

Steady State:

The clamp is considered to have reached a steady state when the glucose infusion rate

(GIR) required to maintain euglycemia is stable for at least 30 minutes.

Blood Sampling:

Collect blood samples at baseline and during the steady-state period for the measurement

of plasma insulin and glucagon concentrations.

Data Analysis:

The GIR during the steady-state period is a measure of insulin sensitivity.

Compare the GIR, plasma insulin, and glucagon levels between the AC187-treated and

vehicle-treated groups.

Conclusion
AC187 is a critical pharmacological tool for dissecting the complex role of amylin in metabolic

regulation. The protocols and data presented here provide a comprehensive guide for

researchers to effectively utilize AC187 in preclinical models of metabolic diseases. By carefully

designing and executing these experiments, investigators can gain valuable insights into the

therapeutic potential of targeting the amylin signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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